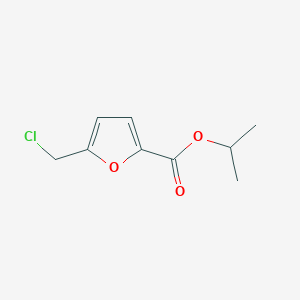

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

CAS No.: 90416-47-0

Cat. No.: VC1992210

Molecular Formula: C9H11ClO3

Molecular Weight: 202.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90416-47-0 |

|---|---|

| Molecular Formula | C9H11ClO3 |

| Molecular Weight | 202.63 g/mol |

| IUPAC Name | propan-2-yl 5-(chloromethyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 |

| Standard InChI Key | RQMSNEFRYKWKOW-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1=CC=C(O1)CCl |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(O1)CCl |

Introduction

Structural and Physicochemical Properties

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO₃ | |

| Molecular Weight | 202.63 g/mol | |

| InChI Key | RQMSNEFRYKWKOW-UHFFFAOYSA-N | |

| SMILES | CC(C)OC(=O)C1=CC=C(O1)CCl |

Physical Characteristics

The compound exhibits typical properties of halogenated furan esters:

These parameters suggest compatibility with common organic solvents (e.g., THF, DCM) while requiring careful handling due to the reactive chloromethyl group .

Synthetic Methodologies

Conventional Esterification Routes

The primary synthesis involves esterification of 5-(chloromethyl)furan-2-carboxylic acid (CAS 39238-09-0) with isopropanol under acid catalysis:

Reaction optimization studies show:

-

Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid (0.5-2 mol%)

-

Temperature: 80-110°C under reflux

Industrial-Scale Production

Continuous flow reactors demonstrate advantages over batch processes:

-

Residence time reduced from 8 hr (batch) to 45 min

-

Purity increased from 92% to 98%

-

Energy consumption decreased by 40% through heat integration

Table 2: Comparative Synthesis Metrics

| Parameter | Batch Process | Flow Chemistry | Improvement |

|---|---|---|---|

| Reaction Time | 8 hr | 45 min | 10.7× |

| Yield | 82% | 89% | +7% |

| Purity | 92% | 98% | +6% |

Reactivity and Functional Transformations

Nucleophilic Displacement

The chloromethyl group undergoes SN₂ reactions with diverse nucleophiles:

-

Amines → Aminomethyl derivatives

-

Thiols → Thioether linkages

Recent advances demonstrate palladium-catalyzed cross-couplings using this site, enabling C-C bond formation under mild conditions (60°C, 4 hr) .

Ester Hydrolysis and Transesterification

The isopropyl ester shows selective reactivity:

-

Basic hydrolysis (NaOH/EtOH) yields 5-(chloromethyl)furan-2-carboxylic acid (95% yield)

-

Transesterification with higher alcohols (e.g., benzyl alcohol) proceeds via acid catalysis (82-90% yields)

Industrial Applications

Polymer Precursors

Serves as monomer for:

-

Bio-based polyesters: Reacts with diols via step-growth polymerization (Mn = 15,000-25,000 g/mol)

-

Crosslinking agents: Forms network polymers through nucleophilic substitution

Pharmaceutical Intermediates

Key building block for:

Green Chemistry Applications

-

Ionic liquid precursor: Reacts with imidazoles to form task-specific ionic liquids

-

Surfactant synthesis: Quaternary ammonium derivatives show 28-35 mN/m surface tension

Emerging Research Directions

Catalytic Upgrading

Recent studies explore:

-

Enzymatic esterification: Lipase-catalyzed reactions (65°C, 94% conversion)

-

Photocatalytic functionalization: Visible-light-mediated C-H activation

Advanced Material Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume